Enkephalinamide-Leu, Ala(2)- is a synthetic analog of enkephalins, which are endogenous peptides that play significant roles in pain modulation and neurotransmission. This compound is characterized by its specific amino acid sequence and modifications that enhance its biological activity. The full chemical name is H-Tyr-D-Ala-Gly-Phe-Leu-NH2, and it belongs to a class of compounds known as opioid peptides, which interact with opioid receptors in the body.
Enkephalinamide-Leu, Ala(2)- can be sourced from various biochemical synthesis methods, predominantly utilizing enzymatic and chemical approaches. Research indicates that the compound can be synthesized through a combination of direct coupling and azide methods, which allow for precise control over the stereochemistry of the resulting peptides .
The synthesis of Enkephalinamide-Leu, Ala(2)- typically involves several key steps:
The synthesis process often employs:
The molecular structure of Enkephalinamide-Leu, Ala(2)- consists of a sequence of amino acids linked by peptide bonds. The specific arrangement is as follows:
The structural data can be summarized as follows:
Enkephalinamide-Leu, Ala(2)- participates in various biochemical reactions:
Research indicates that the binding affinity of Enkephalinamide-Leu, Ala(2)- to opioid receptors is significantly higher compared to its natural counterparts, suggesting enhanced efficacy in therapeutic applications .
The mechanism of action for Enkephalinamide-Leu, Ala(2)- involves:
Studies have shown that Enkephalinamide-Leu, Ala(2)- has a higher potency than many traditional opioids due to its structural modifications, which optimize receptor binding and activation .
Relevant data includes:
Enkephalinamide-Leu, Ala(2)- has several scientific uses:
The discovery of endogenous enkephalins (Leu-enkephalin: Tyr-Gly-Gly-Phe-Leu; Met-enkephalin: Tyr-Gly-Gly-Phe-Met) by Hughes and Kosterlitz in 1975 marked a breakthrough in understanding opioid physiology [1] [8]. However, natural enkephalins exhibit extremely short half-lives (<2 minutes) due to rapid degradation by aminopeptidases and enkephalinases, primarily at the Tyr-Gly bond [1] [6]. This limitation spurred the development of stabilized analogs in the late 1970s–1980s. Enkephalinamide-Leu, Ala(2)- (CAS# 65189-64-2), also designated as [D-Ala²]-Leu-Enkephalinamide or H-Tyr-D-Ala-Gly-Phe-Leu-NH₂, emerged from systematic structure-activity relationship (SAR) studies [2] [7]. Key modifications included:
Enkephalinamide-Leu, Ala(2)- belongs to a class of synthetic enkephalin derivatives characterized by targeted modifications to the native pentapeptide sequence. Its structural and functional characteristics position it within the following taxonomy:
Table 1: Structural Comparison of Enkephalinamide-Leu, Ala(2)- with Natural Enkephalins
Feature | Leu-Enkephalin | Met-Enkephalin | Enkephalinamide-Leu, Ala(2)- |
---|---|---|---|
Amino Acid Sequence | Tyr-Gly-Gly-Phe-Leu | Tyr-Gly-Gly-Phe-Met | Tyr-D-Ala-Gly-Phe-Leu-NH₂ |
C-Terminus | -Leu-OH | -Met-OH | -Leu-NH₂ |
Position 2 Residue | Gly (L-isomer) | Gly (L-isomer) | D-Ala (D-isomer) |
Molecular Weight (g/mol) | 555.62 [3] | 573.66 [6] | 568.66 [2] [5] |
Primary Stability Issue | Rapid N-terminal cleavage | Rapid N-terminal cleavage | Enhanced resistance to aminopeptidases |
Enkephalinamide-Leu, Ala(2)- interacts selectively with the delta opioid receptor (DOR) and mu opioid receptor (MOR), key components of the endogenous opioid system [1] [8]. Its pharmacological profile reveals:
Table 2: Receptor Binding and Functional Properties of Enkephalinamide-Leu, Ala(2)-
Property | Details | Biological Significance |
---|---|---|
Opioid Receptor Affinity | δ-opioid receptor (DOR) > μ-opioid receptor (MOR) >> κ-opioid receptor (KOR) | Preferential DOR activation modulates affective pain components and emotional responses [1] |
G-Protein Coupling | Gᵢ/G₀ subunits activated | Inhibits neuronal excitability via K⁺ efflux and Ca²⁺ channel blockade [8] [10] |
Cellular Effects | - Reduced cAMP production - Hyperpolarization - Inhibited vesicular release | Underlies analgesia, anti-seizure effects, and neuroprotection [1] [10] |
Research Applications | - Analgesia mechanisms - Ocular disease models - Stress response studies | Corneal permeability enables ocular pain research [7]; Stability allows chronic stress paradigms |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7